molecular formula C12H16ClNO3 B13015689 Ethyl 2-(2-amino-4-chlorophenoxy)butanoate

Ethyl 2-(2-amino-4-chlorophenoxy)butanoate

Cat. No.: B13015689
M. Wt: 257.71 g/mol
InChI Key: FFSLDEXWNMSBTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-4-chlorophenoxy)butanoate typically involves the reaction of 2-amino-4-chlorophenol with ethyl 2-bromobutanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-4-chlorophenol attacks the electrophilic carbon of ethyl 2-bromobutanoate, resulting in the formation of the desired product .

Industrial Production Methods

The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-4-chlorophenoxy)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-amino-4-chlorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-4-chlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorophenoxy groups are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-amino-4-chlorophenoxy)butanoate is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

ethyl 2-(2-amino-4-chlorophenoxy)butanoate

InChI

InChI=1S/C12H16ClNO3/c1-3-10(12(15)16-4-2)17-11-6-5-8(13)7-9(11)14/h5-7,10H,3-4,14H2,1-2H3

InChI Key

FFSLDEXWNMSBTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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